molecular formula C13H20O2 B13288303 Methyl 2-{spiro[4.5]decan-8-ylidene}acetate

Methyl 2-{spiro[4.5]decan-8-ylidene}acetate

Cat. No.: B13288303
M. Wt: 208.30 g/mol
InChI Key: CJGGLCZPRUDLLG-UHFFFAOYSA-N
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Description

Methyl 2-{spiro[4.5]decan-8-ylidene}acetate is a chemical compound with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol It is known for its unique spiro structure, which consists of a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{spiro[4.5]decan-8-ylidene}acetate typically involves the reaction of a suitable precursor with a methylating agent under controlled conditions. One common method involves the use of methyl iodide (CH3I) as the methylating agent in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{spiro[4.5]decan-8-ylidene}acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{spiro[4.5]decan-8-ylidene}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{spiro[4.5]decan-8-ylidene}acetate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Methyl 2-{spiro[4.5]decan-8-ylidene}acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific spiro structure and the presence of the acetate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

methyl 2-spiro[4.5]decan-8-ylideneacetate

InChI

InChI=1S/C13H20O2/c1-15-12(14)10-11-4-8-13(9-5-11)6-2-3-7-13/h10H,2-9H2,1H3

InChI Key

CJGGLCZPRUDLLG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1CCC2(CCCC2)CC1

Origin of Product

United States

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